molecular formula C18H16Cl2F2N2O2 B4638810 N,N'-bis(4-chloro-2-fluorophenyl)hexanediamide

N,N'-bis(4-chloro-2-fluorophenyl)hexanediamide

Cat. No.: B4638810
M. Wt: 401.2 g/mol
InChI Key: YQXGTBWXUMGHPC-UHFFFAOYSA-N
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Description

N,N’-bis(4-chloro-2-fluorophenyl)hexanediamide is an organic compound characterized by the presence of two 4-chloro-2-fluorophenyl groups attached to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-chloro-2-fluorophenyl)hexanediamide typically involves the reaction of 4-chloro-2-fluoroaniline with hexanediamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include a solvent like dichloromethane and a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to improve efficiency and yield. Continuous-flow systems allow for better control over reaction parameters, leading to higher purity and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-chloro-2-fluorophenyl)hexanediamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine or fluorine atoms .

Scientific Research Applications

N,N’-bis(4-chloro-2-fluorophenyl)hexanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N,N’-bis(4-chloro-2-fluorophenyl)hexanediamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-chlorophenyl)hexanediamide
  • N,N’-bis(4-fluorophenyl)hexanediamide
  • N,N’-bis(4-chloro-2-fluorophenyl)oxamide

Uniqueness

N,N’-bis(4-chloro-2-fluorophenyl)hexanediamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl rings, which can influence its reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to compounds with only one type of substituent .

Properties

IUPAC Name

N,N'-bis(4-chloro-2-fluorophenyl)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2F2N2O2/c19-11-5-7-15(13(21)9-11)23-17(25)3-1-2-4-18(26)24-16-8-6-12(20)10-14(16)22/h5-10H,1-4H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXGTBWXUMGHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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